

Dihydro Dutasteride chemical properties and structure

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Compound of Interest

Compound Name: Dihydro Dutasteride

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An In-depth Technical Guide to the Chemical Properties and Structure of Dihydrodutasteride

Introduction

Dihydrodutasteride is known as a metabolite and an impurity in the synthesis of Dutasteride, a potent inhibitor of both 5 α -reductase isozymes used in the treatment of benign prostatic hyperplasia (BPH)[1][2][3]. Understanding the chemical properties and structure of Dihydrodutasteride is crucial for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Dutasteride and related compounds. This guide provides a comprehensive overview of Dihydrodutasteride, including its chemical properties, structure, and relevant experimental methodologies, presented in a format suitable for a technical audience.

Chemical Properties

The chemical and physical properties of Dihydrodutasteride are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide	[4]
CAS Number	164656-22-8	[1][4]
Chemical Formula	C27H32F6N2O2	[1][4][5]
Molecular Weight	530.55 g/mol	[5][6]
Exact Mass	530.2368 u	[1][5]
Appearance	Solid powder	[1]
Melting Point	>213°C (decomposes)	[2]
Solubility	Soluble in DMSO	[1]
Purity	>95% (HPLC)	[5]
Storage Conditions	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.	[1]

Chemical Structure

Dihydrodutasteride, also referred to as 1,2-Dihydrodutasteride, is a 4-aza-androstane derivative.[6] Its structure is closely related to that of Dutasteride, with the key difference being the saturation of the double bond in the A ring of the steroid nucleus. The molecule consists of a complex steroidal backbone with a carboxamide group at the 17 β -position, which is attached to a 2,5-bis(trifluoromethyl)phenyl group.

- InChI: InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1[4][5]

- SMILES: C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]5[C@@]3(CCC(=O)N5)C[\[4\]](#)

Experimental Protocols

The characterization and quality control of Dihydrodutasteride typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[\[7\]](#)

Synthesis

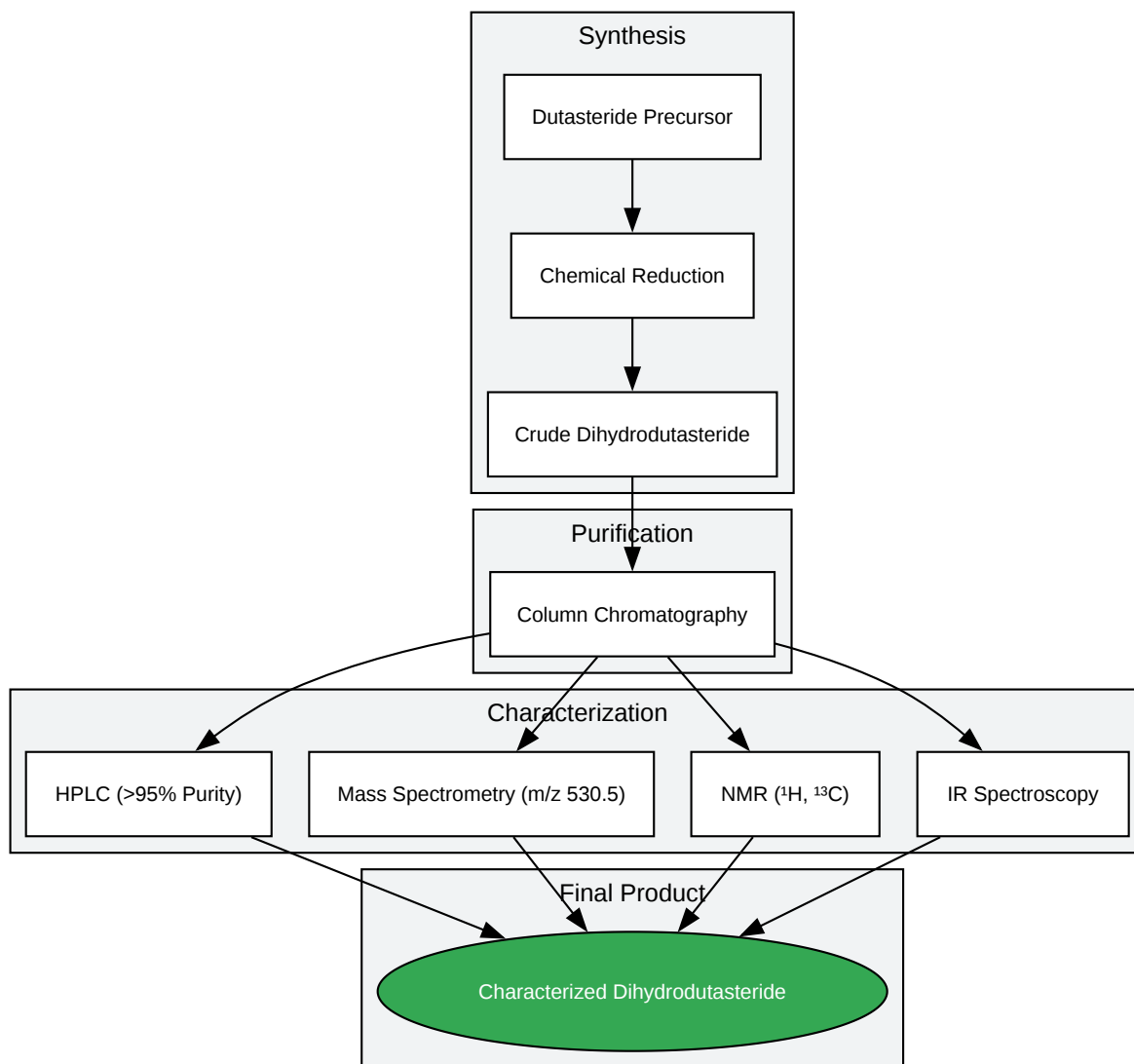
Dihydrodutasteride is identified as an impurity that can form during the process development of Dutasteride.[\[2\]](#)[\[7\]](#) Its synthesis can be achieved through the reduction of the corresponding double bond in a Dutasteride precursor or Dutasteride itself.

Structural Elucidation and Purity Determination

A general workflow for the characterization of Dihydrodutasteride involves the following analytical methods:

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. Purity levels are generally expected to be above 95%.[\[5\]](#)
- Mass Spectrometry (MS): Provides information about the molecular weight of the compound. The mass spectrum of Dihydrodutasteride shows a molecular ion peak at m/z 530.5, corresponding to its molecular weight.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are used to elucidate the detailed chemical structure. In the ^1H -NMR spectrum of Dihydrodutasteride, characteristic signals for the methyl groups appear as singlets around δ 0.8 ppm and δ 0.99 ppm.[\[7\]](#)
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of Dihydrodutasteride.



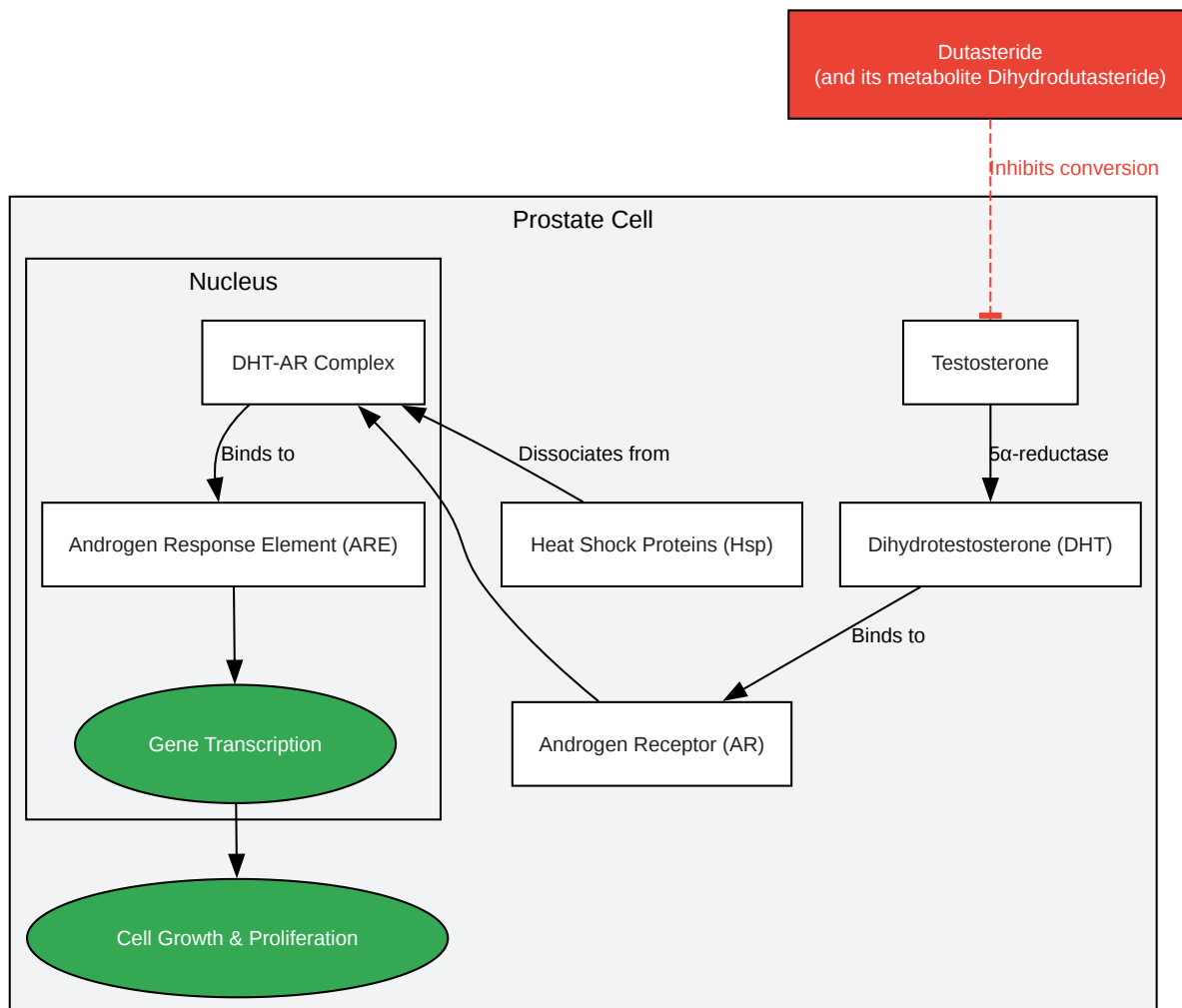
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Experimental workflow for Dihydrodutasteride.

Mechanism of Action and Signaling Pathway

Dihydrodutasteride is a metabolite of Dutasteride, a potent dual inhibitor of 5 α -reductase isoforms 1 and 2.[3] These enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9] DHT plays a crucial role in the development and progression of benign prostatic hyperplasia and androgenetic alopecia.[10] By inhibiting 5 α -reductase, Dutasteride reduces the levels of DHT, leading to a decrease in the size of the prostate gland.[11] While Dihydrodutasteride itself has been shown in in-vitro studies to have inhibitory actions against both 5 α -reductase isoforms, its potency is lower than that of the parent drug, Dutasteride.[3]

The signaling pathway affected by 5 α -reductase inhibitors is the androgen receptor (AR) signaling pathway. The following diagram illustrates this pathway and the point of inhibition.



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Androgen receptor signaling pathway inhibition.

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